

# Application Notes and Protocols: Live Cell Imaging with Rhodamine B Thiolactone

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## Compound of Interest

Compound Name: Rhodamine B thiolactone

Cat. No.: B12375113

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## Introduction

**Rhodamine B thiolactone** and its derivatives are a class of powerful fluorescent probes essential for real-time imaging of specific analytes within living cells. These probes operate on a "turn-on" fluorescence mechanism, remaining in a non-fluorescent, colorless spirolactone form until they interact with their target. This interaction triggers a conformational change to a brightly fluorescent, colored, open-ring structure, offering a high signal-to-background ratio, which is crucial for sensitive live-cell imaging.

The primary and most extensively documented application of **Rhodamine B thiolactone**-based probes in live-cell imaging is the detection of heavy metal ions, particularly mercury ( $\text{Hg}^{2+}$ ) and copper ( $\text{Cu}^{2+}$ ).<sup>[1][2]</sup> The high affinity and specific reaction between the thiolactone moiety and these metal ions make these probes highly selective sensors for monitoring intracellular metal ion concentrations. This capability is of significant interest in toxicology studies, environmental health research, and understanding the roles of metal ions in various cellular processes and disease states.

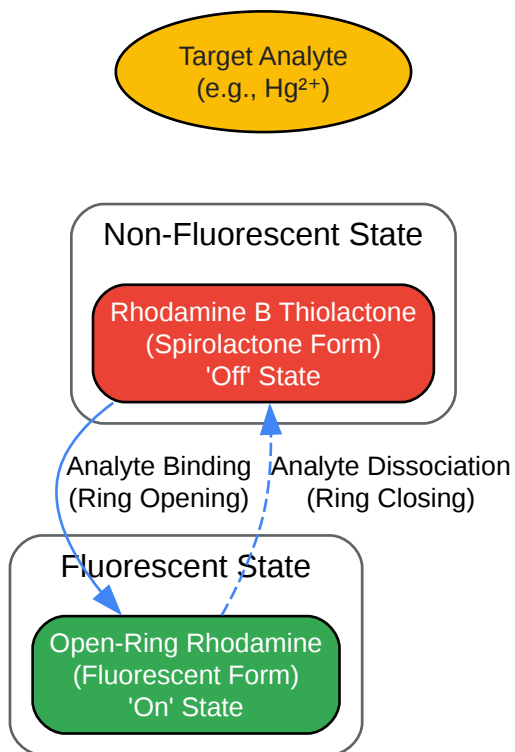
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing **Rhodamine B thiolactone** in live-cell imaging, with a focus on its role as a chemosensor for intracellular metal ions.

## Principle of Detection: Spirolactone Ring-Opening Mechanism

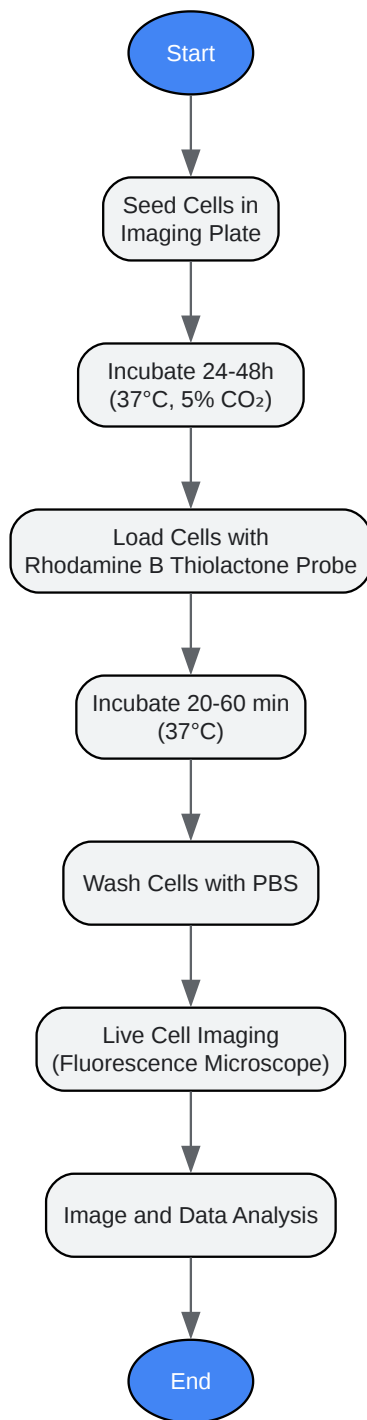
The functionality of **Rhodamine B thiolactone** as a fluorescent probe is based on a reversible structural transformation. In its native state, the molecule exists in a closed spirolactone ring form. This conformation disrupts the  $\pi$ -electron system of the rhodamine fluorophore, rendering it colorless and non-fluorescent.

Upon binding of a specific analyte, such as a mercury ion ( $\text{Hg}^{2+}$ ), the thiolactone ring is opened. This structural change restores the conjugated  $\pi$ -electron system of the rhodamine core, leading to a dramatic increase in fluorescence emission and a visible color change.<sup>[1]</sup> This "off-on" switching mechanism provides a robust and sensitive method for detecting the target analyte within the complex environment of a living cell.

## Mechanism of Rhodamine B Thiolactone Activation



## Experimental Workflow for Live Cell Imaging

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## References

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- 2. mdpi.com [mdpi.com]
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